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Compound of Interest

Compound Name: GW274150 phosphate

Cat. No.: B15614142

In the landscape of inflammatory and neurodegenerative disease research, the selective
inhibition of inducible nitric oxide synthase (iNOS) presents a promising therapeutic strategy.
Overproduction of nitric oxide (NO) by iINOS is a key pathological feature in conditions such as
rheumatoid arthritis, inflammatory bowel disease, and neurotoxic cascades. This guide
provides a detailed comparative analysis of two widely utilized and highly selective INOS
inhibitors: GW274150 and 1400W. This document is intended for researchers, scientists, and
drug development professionals, offering a comprehensive overview of their biochemical
properties, in vitro and in vivo efficacy, and the experimental methodologies for their evaluation.

Comparative Efficacy and Selectivity

Both GW274150 and 1400W are potent inhibitors of INOS, demonstrating high selectivity over
the constitutive isoforms, neuronal NOS (nNOS) and endothelial NOS (eNOS). This selectivity
is crucial for minimizing off-target effects, as basal NNOS and eNOS activities are essential for
normal physiological functions, including neurotransmission and blood pressure regulation.

GW274150 is a time-dependent and L-arginine competitive inhibitor of human iNOS.[1][2] It
exhibits a high degree of selectivity for INOS over both eNOS and nNOS.[1][2] Similarly,
1400W is a slow, tight-binding inhibitor of human iNOS, also competitive with L-arginine, and its
inhibition is dependent on the cofactor NADPH.[3] It is described as either an irreversible or an
extremely slowly reversible inhibitor.[3]

The following tables summarize the key quantitative data for GW274150 and 1400W, providing
a clear comparison of their inhibitory potency and selectivity.

© 2025 BenchChem. All rights reserved. 1/7 Tech Support


https://www.benchchem.com/product/b15614142?utm_src=pdf-interest
https://pmc.ncbi.nlm.nih.gov/articles/PMC1576141/
https://pubmed.ncbi.nlm.nih.gov/15778742/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1576141/
https://pubmed.ncbi.nlm.nih.gov/15778742/
https://pubmed.ncbi.nlm.nih.gov/9030556/
https://pubmed.ncbi.nlm.nih.gov/9030556/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15614142?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Validation & Comparative

Check Availability & Pricing

Table 1: In Vitro Inhibitory Activity against Nitric Oxide Synthase (NOS) Isoforms

. Potency (IC50 /
Compound Target Isoform  Species . Reference
Ki I Kd)
GW274150 iINOS Human <40 nM (Kd) [1][2]
iINOS Human 2.19 uM (IC50) [4]
iNOS Murine (J774 0.2 + 0.04 pM 2
(intracellular) cells) (IC50)
_ 1.15 + 0.6 pM
iNOS Rat [1]
(ED50)
4.57 +0.23 pM
nNOS Human ) [1]
(Ki)
eNOS Human 185+ 32 uM (Ki)  [1]
1400W iNOS Human <7 nM (Kd) [3][5][6]
nNOS Human 2 UM (Ki) [3][5]
eNOS Human 50 uM (Ki) [3][5]
Table 2: Selectivity Ratios for INOS Inhibition
Selectivity vs. Selectivity vs. .
Compound Species Reference
nNOS eNOS
GW274150 >114-fold >5800-fold Human [1]
Rat (intact
219-fold >260-fold . [11[2]1[4]
tissues)
1400W >250-fold >5000-fold Human [1]
>50-fold Rat (in vivo) [3][5]
Table 3: Comparative Pharmacokinetic Parameters
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Oral
. Administrat . . L
Compound Species . Half-life (t%2) Bioavailabil Reference
ion
ity
GW274150 Rat, Mouse Intravenous ~6 hours >90% [1112]
Not explicitl
1400W pHCEY
found

In Vivo Efficacy

Both compounds have demonstrated significant efficacy in various animal models of
inflammatory diseases.

GW274150 has been shown to be effective in rodent models of:

Lipopolysaccharide (LPS)-induced inflammation, reducing plasma nitrate/nitrite levels.[1][2]

Carrageenan-induced lung injury, where it attenuated fluid accumulation, polymorphonuclear
cell infiltration, and the production of pro-inflammatory cytokines like TNF-a and IL-1[3.[7]

Renal ischemia/reperfusion injury, where it reduced renal dysfunction and injury.[8]

Inflammatory and neuropathic pain.[9][10]

Cancer-induced muscle wasting.[11]

1400W has shown protective effects in:

Endotoxin-induced vascular injury in rats.[3][5]

Renal ischemia/reperfusion injury.[5]

Inhibiting tumor growth in vivo.[12]

Ameliorating cognitive deficits in a rat model of acute hypobaric hypoxia/reoxygenation.[6]

Retinal diseases.[13]
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e Preventing cachexia-mediated muscle wasting.[14]

It is important to note that while highly effective, 1400W has been associated with acute toxicity
at high intravenous doses (>10 mg/kg), a side effect not reported for GW274150.[1]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway leading to INOS induction and a

typical experimental workflow for evaluating iINOS inhibitors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [A Comparative Analysis of GW274150 and 1400W:
Potent and Selective iINOS Inhibitors]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15614142#comparative-analysis-of-gw274150-and-
1400w]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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